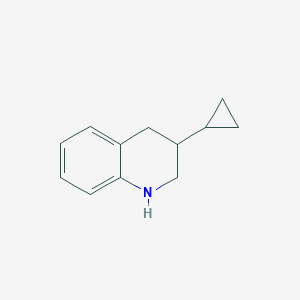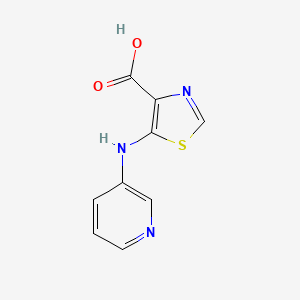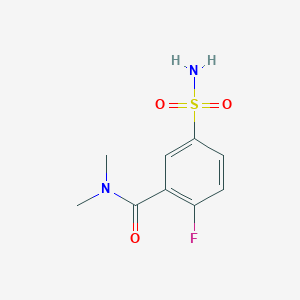
3-メタンスルホニルシクロヘキサン-1-オン
概要
説明
3-Methanesulfonylcyclohexan-1-one is an organic compound with the molecular formula C7H12O3S It is characterized by a cyclohexane ring substituted with a methanesulfonyl group at the third position and a ketone group at the first position
科学的研究の応用
3-Methanesulfonylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
作用機序
Target of Action
Similar compounds are known to act as biological alkylating agents .
Mode of Action
As an alkylating agent, 3-Methanesulfonylcyclohexan-1-one likely interacts with its targets by transferring an alkyl group to the target molecule . This can result in changes to the target’s structure and function, potentially disrupting its normal activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylcyclohexan-1-one . These factors could include temperature, pH, and the presence of other substances in the environment.
生化学分析
Biochemical Properties
3-Methanesulfonylcyclohexan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions, by binding to their active sites and altering their activity. Additionally, 3-Methanesulfonylcyclohexan-1-one can interact with proteins involved in signal transduction pathways, affecting the phosphorylation states of these proteins and thereby modulating their activity .
Cellular Effects
The effects of 3-Methanesulfonylcyclohexan-1-one on cellular processes are diverse and can vary depending on the type of cell and the specific cellular context. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of various signaling proteins, thereby affecting downstream signaling events. Additionally, 3-Methanesulfonylcyclohexan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 3-Methanesulfonylcyclohexan-1-one exerts its effects through various mechanisms. One key mechanism is its ability to bind to the active sites of enzymes, thereby inhibiting or activating their activity. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the interaction. Additionally, 3-Methanesulfonylcyclohexan-1-one can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the expression levels of target genes. These molecular interactions can lead to changes in cellular processes and overall cellular function .
Temporal Effects in Laboratory Settings
The effects of 3-Methanesulfonylcyclohexan-1-one can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to 3-Methanesulfonylcyclohexan-1-one may lead to acute changes in cell signaling and gene expression, while long-term exposure may result in more sustained effects on cellular metabolism and overall cell function .
Dosage Effects in Animal Models
The effects of 3-Methanesulfonylcyclohexan-1-one in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to more pronounced changes in cell signaling, gene expression, and metabolism. In some cases, high doses of 3-Methanesulfonylcyclohexan-1-one may result in toxic or adverse effects, such as cellular stress or apoptosis. These dosage-dependent effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
3-Methanesulfonylcyclohexan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic compounds. Additionally, 3-Methanesulfonylcyclohexan-1-one can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-Methanesulfonylcyclohexan-1-one within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate the movement of molecules across cellular membranes. Additionally, 3-Methanesulfonylcyclohexan-1-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methanesulfonylcyclohexan-1-one can affect its activity and function within cells. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct 3-Methanesulfonylcyclohexan-1-one to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Similarly, localization to the mitochondria can influence cellular energy production and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylcyclohexan-1-one typically involves the introduction of a methanesulfonyl group to a cyclohexanone derivative. One common method involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the rate of reaction and to prevent side reactions .
Industrial Production Methods
Industrial production of 3-Methanesulfonylcyclohexan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-Methanesulfonylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used
類似化合物との比較
Similar Compounds
Cyclohexanone: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
Methanesulfonylbenzene: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.
3-Methanesulfonylcyclopentanone: Similar structure but with a five-membered ring, affecting its chemical properties and reactivity.
Uniqueness
3-Methanesulfonylcyclohexan-1-one is unique due to the presence of both a methanesulfonyl group and a ketone group on a cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
特性
IUPAC Name |
3-methylsulfonylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACQHBDYAZSZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)







![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)




